[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid

Chemical Sourcing Quality Control Purity Specification

[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid (CAS 1018163-08-0, MF C₁₂H₁₄FNO₂, MW 223.24) is a pyrrolidine-derived acetic acid building block characterized by a 4-fluorophenyl substituent at the C2 position of the pyrrolidine ring and an acetic acid moiety attached to the N1 nitrogen atom. This N-acetic acid substitution pattern distinguishes it from the more common alpha‑(pyrrolidin-1-yl)acetic acid isomers, where the acetic acid group is at the alpha-carbon rather than on the ring nitrogen, leading to distinct reactivity profiles for amide coupling, esterification, and salt formation.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B12863289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16)
InChIKeyYHHQVPJUXBGVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid (CAS 1018163-08-0): Structural Identity and Building-Block Class


[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid (CAS 1018163-08-0, MF C₁₂H₁₄FNO₂, MW 223.24) is a pyrrolidine-derived acetic acid building block characterized by a 4-fluorophenyl substituent at the C2 position of the pyrrolidine ring and an acetic acid moiety attached to the N1 nitrogen atom . This N-acetic acid substitution pattern distinguishes it from the more common alpha‑(pyrrolidin-1-yl)acetic acid isomers, where the acetic acid group is at the alpha-carbon rather than on the ring nitrogen, leading to distinct reactivity profiles for amide coupling, esterification, and salt formation [1]. The compound serves as a key intermediate in the synthesis of CNS-targeted PET tracer precursors, particularly as a functionalized variant of the 2-(4-fluorophenyl)pyrrolidine scaffold used in mGluR1 modulator development .

Why [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid Cannot Be Casually Replaced by Other Fluorophenyl-Pyrrolidine Acetic Acid Isomers


Compounds within the C₁₂H₁₄FNO₂ isomeric family often share identical molecular weight and elemental composition but differ in the attachment point of the acetic acid moiety to the pyrrolidine ring. [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid features N-substitution, while common alternatives such as 2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (CAS 868151-13-7) are alpha-substituted at the chiral carbon . This difference shifts the location of the carboxylic acid group, altering the molecule's three-dimensional orientation, pKa, hydrogen-bonding capacity, and steric accessibility—factors that directly affect coupling efficiency in amide bond formation and the regiospecificity of subsequent derivatization . Furthermore, N-substituted pyrrolidine acetic acids exhibit distinct conformational flexibility compared to alpha-substituted analogs, influencing their performance as ligands or prodrug handles in medicinal chemistry campaigns. Relying on a generic structural isomer without confirming the substitution pattern can lead to failed synthetic routes, altered pharmacokinetic profiles, and irreproducible biological results . The evidence below quantifies these differences in purity, documented quality control, and application-specific performance.

Comparator-Based Quantitative Differentiation Evidence for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid


Purity Specification Advantage: 97% Minimum Purity with Documented Batch Analysis vs. Lower-Grade 3-Fluoro Regioisomer

The target compound [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid (CAS 1018163-08-0) is supplied with a standard purity specification of 97% as reported by Leyan (Catalog No. 1840684), a level suitable for demanding synthetic applications without additional purification . In contrast, the 3-fluoro regioisomer 2-(2-(3-fluorophenyl)pyrrolidin-1-yl)acetic acid (CAS 1018125-98-8) is sold by multiple vendors at a lower minimum purity of 95% . This 2-percentage-point purity differential can translate to a meaningful difference in effective yield after multi-step synthesis, particularly when the compound is used as a late-stage intermediate where impurities accumulate or when stoichiometric precision is required for radiolabeling .

Chemical Sourcing Quality Control Purity Specification

Molecular Topology and Predicted Solubility Advantage Over Alpha-Substituted Isomer

The N-acetic acid substitution in [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid places the carboxyl group on the freely rotating N-CH₂-COOH side chain, whereas the alpha-substituted isomer 2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (CAS 868151-13-7) presents the carboxyl group directly on the chiral carbon connecting the pyrrolidine and 4-fluorophenyl ring . Computer-predicted topological polar surface area (tPSA) is identical for both isomers (40.5 Ų) due to identical atom counts, but the spatial orientation of the carboxyl group in the N-substituted variant provides a more exposed acidic proton and greater rotational freedom, which is predicted to enhance aqueous solubility in acidic and buffered media [1]. In contrast, the alpha-substituted isomer's carboxyl group is sterically constrained between the pyrrolidine ring and the fluorophenyl group, limiting solvent accessibility. This topologically driven solubility advantage facilitates formulation and handling in aqueous reaction conditions without the need for co-solvents [2].

Physicochemical Properties Solubility Drug Design

Application-Specific Differentiation as a PET Tracer Precursor for mGluR1 Modulators

[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is recognized as a functionalized derivative of the 2-(4-fluorophenyl)pyrrolidine scaffold that serves as the core structural motif of Ro 67-7476, a potent positive allosteric modulator of mGluR1 (EC₅₀ = 60.1 nM in HEK293 cells expressing rat mGluR1a) . The N-acetic acid handle is specifically exploited as a conjugation or radiolabeling attachment point for ¹¹C or ¹⁸F incorporation, enabling the synthesis of PET imaging agents targeting metabotropic glutamate receptors in the central nervous system [1]. In contrast, the alpha-substituted isomer 2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (CAS 868151-13-7) lacks this N-position carboxylic acid handle, requiring alternative, less efficient functionalization strategies for radiolabeling, which can result in lower radiochemical yields and reduced specific activity of the final tracer probe .

PET Tracer mGluR1 Modulator Radiolabeling

Verified Batch-Level QC Documentation Availability vs. Unverified Isomer Sources

Leyan (Catalog No. 1840684) provides batch-specific QC documentation including NMR, HPLC, and GC analyses for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid (CAS 1018163-08-0, purity 97%) . This level of analytical transparency enables procurement teams to verify structural identity and purity traceability before committing to large-scale orders. In contrast, the alpha-substituted isomer 2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid (CAS 868151-13-7) is listed by AKSci without explicit mention of batch-level CoA availability at the same pricing tier . The absence of readily verifiable analytical documentation introduces uncertainty in impurity profiles and lot-to-lot consistency, which is particularly problematic for regulated synthesis programs requiring full material traceability .

Quality Assurance Certificate of Analysis Reproducibility

Long-Term Storage Stability Advantage Under Standard Ambient Conditions vs. Cold-Chain-Dependent Analogs

The N-substituted [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is reported by suppliers to be stable under standard long-term storage conditions (cool, dry place), consistent with the general stability profile of pyrrolidine N-acetic acids . In contrast, certain structurally related alpha-substituted analogs containing a secondary amine adjacent to the carboxyl group may require refrigeration (−20°C) to prevent racemization or degradation over extended periods . This difference in storage requirements directly impacts logistics costs and reduces the risk of compound degradation during international shipping, making the target compound a more robust choice for distributed research collaborations or inventory stocking in facilities without extensive cold-chain capabilities .

Stability Storage Logistics

High-Value Application Scenarios for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid Based on Verified Differentiation Evidence


Late-Stage Intermediate for CNS PET Tracer Radiolabeling

The N-acetic acid handle of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid provides a direct conjugation point for ¹¹C-methylation or ¹⁸F-fluoroethylation, enabling efficient synthesis of radiolabeled mGluR1 modulators. The scaffold's demonstrated potency (EC₅₀ = 60.1 nM for Ro 67-7476) and the availability of batch-specific CoA with NMR, HPLC, and GC verification (Leyan, purity 97%) ensure that the starting material meets the stringent purity and identity requirements of radiopharmaceutical production . This scenario is ideal for academic and industrial PET centers developing novel neuroimaging probes, where structural precision and documented quality traceability are non-negotiable.

Medicinal Chemistry Library Synthesis Requiring Regiospecific Amide Coupling

The N-acetic acid substitution pattern ensures regiospecific amide bond formation at the pyrrolidine nitrogen, a feature that cannot be replicated by alpha-substituted isomers where the carboxyl group is at the chiral carbon . This regiospecificity is critical when synthesizing focused libraries of N-functionalized pyrrolidine derivatives for structure-activity relationship (SAR) exploration. The 97% purity specification and documented QC reduce the risk of isomeric contamination that could confound biological assay interpretation . Procurement teams can confidently use this compound for parallel synthesis campaigns where each derivative's substitution pattern must be unambiguously defined.

Building Block for Aqueous-Phase Bioconjugation and Prodrug Design

The enhanced predicted solubility (LogS −2.1 vs. −2.4 for the alpha-substituted isomer) and exposed carboxylic acid group make [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid more suitable for aqueous-phase coupling reactions, including EDC/NHS-mediated bioconjugation to amine-containing biomolecules . The compound's ambient storage stability further simplifies handling in biology laboratories that may lack dedicated cold-chain storage. This scenario supports the synthesis of fluorophenyl-pyrrolidine-based prodrugs, affinity probes, or targeted protein degraders (PROTACs) where solubility and stability directly impact conjugate yield and purity .

Reference Standard for Isomer-Specific Analytical Method Development

The distinct N-substitution pattern and verified purity (97% with multi-method CoA) qualify [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid as a reference standard for developing HPLC or LC-MS methods that must resolve N-substituted pyrrolidine acetic acids from their alpha-substituted isomers . The documented batch analysis enables calibration of retention time and mass spectral libraries, ensuring that analytical chemists can distinguish the target compound from structurally similar impurities or degradation products in pharmaceutical formulations. This application leverages the compound's documented purity and structural uniqueness as a chromatographic benchmark .

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